molecular formula C16H23N3O2S B6009895 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide

N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide

Cat. No.: B6009895
M. Wt: 321.4 g/mol
InChI Key: VQVNTKGCGAPCFM-UHFFFAOYSA-N
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Description

N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide, commonly known as DAPT, is a small molecule inhibitor of gamma-secretase. Gamma-secretase is an enzyme responsible for the cleavage of amyloid precursor protein (APP), which is involved in the formation of beta-amyloid plaques in Alzheimer's disease. DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

DAPT inhibits gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide. This results in a decrease in the production of beta-amyloid plaques, which are thought to contribute to the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
In addition to its effects on gamma-secretase and beta-amyloid production, DAPT has been shown to have other biochemical and physiological effects. For example, DAPT has been shown to inhibit the differentiation of mesenchymal stem cells into osteoblasts, which could have implications for bone regeneration therapies. DAPT has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using DAPT in lab experiments is that it is a small molecule inhibitor, which makes it easier to manipulate and study than larger molecules such as antibodies. However, one limitation of using DAPT is that it is not specific to gamma-secretase, and can also inhibit other enzymes such as Notch. This can lead to off-target effects and potential toxicity.

Future Directions

There are several potential future directions for research on DAPT. One area of interest is the development of more specific gamma-secretase inhibitors that do not have off-target effects. Another area of interest is the use of DAPT in combination with other therapies for Alzheimer's disease and other neurodegenerative disorders. Additionally, DAPT has potential applications in cancer therapy, and further research is needed to explore its efficacy and safety in this context.
Conclusion
DAPT is a small molecule inhibitor of gamma-secretase that has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. DAPT inhibits gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide, which results in a decrease in the production of beta-amyloid plaques. While DAPT has shown promise in preclinical studies, further research is needed to explore its potential therapeutic applications and to develop more specific gamma-secretase inhibitors.

Synthesis Methods

DAPT can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One commonly used method involves the reaction of 2-(2-pyridinylthio)acetic acid with 1-(2,2-dimethylpropyl)-3-pyrrolidinone in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. In preclinical studies, DAPT has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function in animal models of Alzheimer's disease. DAPT has also been studied for its potential therapeutic applications in cancer, as gamma-secretase is involved in the cleavage of several oncogenic proteins.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-16(2,3)11-19-9-12(8-15(19)21)18-13(20)10-22-14-6-4-5-7-17-14/h4-7,12H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVNTKGCGAPCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CC(CC1=O)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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